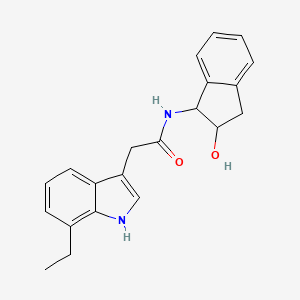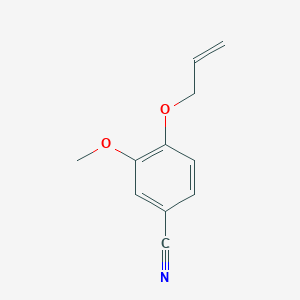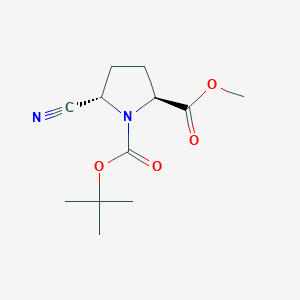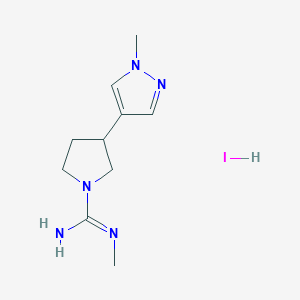![molecular formula C14H18ClN3O B6640771 2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol](/img/structure/B6640771.png)
2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol, also known as CP-544326, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol is a selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, 2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressants.
Biochemical and Physiological Effects
2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol has been shown to have a number of biochemical and physiological effects, including increased serotonin levels in the brain, reduced anxiety and depression-like behavior in animal models, and inhibition of cancer cell growth. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol is its selectivity for SERT, which reduces the likelihood of off-target effects. However, one limitation is its relatively short half-life, which may limit its effectiveness in some applications. Additionally, its high lipophilicity may make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol. One area of interest is its potential use as an antidepressant or anxiolytic agent. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to investigate its potential as an anticancer agent and to optimize its pharmacokinetic properties for in vivo use.
Métodos De Síntesis
2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol is synthesized through a multistep process that involves the reaction of 2-chloro-6-nitroimidazo[1,2-a]pyridine with cyclopropylamine, followed by reduction of the nitro group and subsequent alkylation with 2-chloromethyl-4-(methylamino)phenol. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and psychiatry. In oncology, it has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. In neurology, it has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In psychiatry, it has been studied for its potential use in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
2-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-17(9-13(19)10-2-3-10)7-12-8-18-6-11(15)4-5-14(18)16-12/h4-6,8,10,13,19H,2-3,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLQNFYEAUKBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN2C=C(C=CC2=N1)Cl)CC(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide](/img/structure/B6640696.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B6640701.png)

![6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine](/img/structure/B6640711.png)


![2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methyl]-1-propan-2-ylguanidine;hydroiodide](/img/structure/B6640730.png)
![2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol](/img/structure/B6640732.png)
![6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide](/img/structure/B6640736.png)
![1-(2-fluorophenyl)-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]ethanol](/img/structure/B6640748.png)
![N'-[(1-ethylcyclopropyl)methyl]piperidine-1-carboximidamide;hydroiodide](/img/structure/B6640756.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B6640764.png)
![1-(2-Cyclopropyl-2-hydroxyethyl)-1-methyl-3-[5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6640777.png)